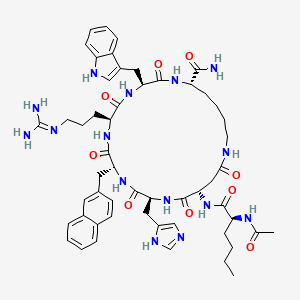

Shu 9119

説明

特性

CAS番号 |

168482-23-3 |

|---|---|

分子式 |

C54H71N15O9 |

分子量 |

1074.2 g/mol |

IUPAC名 |

(2S)-2-acetamido-N-[(3S,6S,13E)-14-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,3-dihydro-1H-indol-3-yl)propanoyl]amino]-3-(4H-imidazol-4-ylmethyl)-2,5,8,15-tetraoxo-1,4,9-triazacyclopentadec-13-en-6-yl]hexanamide |

InChI |

InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)68-45-27-46(71)59-21-10-9-17-41(50(75)69-53(78)44(67-52(45)77)26-36-29-58-30-62-36)65-51(76)43(25-35-28-61-39-16-8-7-14-37(35)39)66-49(74)42(18-11-22-60-54(56)57)64-47(72)38(55)24-32-19-20-33-12-5-6-13-34(33)23-32/h5-8,12-14,16-17,19-20,23,29-30,35-36,38,40,42-45,61H,3-4,9-11,15,18,21-22,24-28,55H2,1-2H3,(H,59,71)(H,63,70)(H,64,72)(H,65,76)(H,66,74)(H,67,77)(H,68,73)(H4,56,57,60)(H,69,75,78)/b41-17+/t35?,36?,38-,40+,42+,43+,44+,45+/m1/s1 |

InChIキー |

ORTUTLYEGOSCRP-ATNXLWBUSA-N |

異性体SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCC/C=C(\C(=O)NC(=O)[C@@H](NC1=O)CC2C=NC=N2)/NC(=O)[C@H](CC3CNC4=CC=CC=C34)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |

正規SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCC=C(C(=O)NC(=O)C(NC1=O)CC2C=NC=N2)NC(=O)C(CC3CNC4=CC=CC=C34)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ac-Nle(4)-c(Asp(5)-2'-Nal(7)-Lys(10))alpha-MSH(4-10)-NH2 acetyl-norisoleucyl(4)-cyclo(aspartyl(5)-2'-naphthylalanyl(7)-lysyl(10))alpha-MSH(4-10)-amide SHU 9119 SHU-9119 SHU9119 |

製品の起源 |

United States |

Foundational & Exploratory

Shu9119: A Technical Guide to its Mechanism of Action at MC3 and MC4 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Shu9119, a widely utilized synthetic peptide, at the melanocortin 3 (MC3R) and melanocortin 4 (MC4R) receptors. This document details its binding affinities, functional activities, and the downstream signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays used to characterize the interaction of Shu9119 with these receptors.

Core Mechanism of Action

Shu9119 is a potent antagonist at both the human and mouse MC3 and MC4 receptors.[1][2] Its primary mechanism involves competitively blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to these G protein-coupled receptors (GPCRs). While it acts as a pure competitive antagonist at the MC4R, it exhibits both antagonist and partial agonist activity at the MC3R.[3][4][5] This dual activity at the MC3R is a critical consideration in experimental design and data interpretation.

The antagonism of MC3R and MC4R by Shu9119 has significant physiological effects, most notably a potent stimulation of food intake and an increase in body weight when administered centrally. This orexigenic effect underscores the critical role of the central melanocortin system in the regulation of energy homeostasis.

Quantitative Data Summary

The following tables summarize the reported quantitative data for Shu9119's activity at MC3 and MC4 receptors. It is important to note the species differences in receptor pharmacology.

Table 1: Binding Affinity and Functional Activity of Shu9119 at Human Melanocortin Receptors

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| hMC3R | Inhibition of Radioligand Binding | IC50 | 0.23 | [1] |

| hMC4R | Inhibition of Radioligand Binding | IC50 | 0.06 | [1] |

Table 2: Functional Antagonist Activity of Shu9119 at Mouse Melanocortin Receptors

| Receptor | Assay Type | Parameter | Value | Reference |

| mMC3R | Schild Analysis | pA2 | Not explicitly reported, but characterized as a potent antagonist with partial agonism | [2][3][4] |

| mMC4R | Schild Analysis | pA2 | ~8.5 | [4] |

Signaling Pathways

MC3 and MC4 receptors primarily couple to the Gαs subunit of heterotrimeric G proteins. Agonist binding typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Shu9119, as a competitive antagonist, blocks this signaling cascade by preventing agonist binding. There is also evidence to suggest that melanocortin receptors can couple to other G protein subtypes, such as Gαi/o and Gαq, leading to the modulation of other second messenger systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

SHU9119: A Comprehensive Technical Guide to a Selective Melanocortin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHU9119 is a widely utilized synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH) that has been instrumental in elucidating the physiological roles of the central melanocortin system. It is a potent antagonist at the melanocortin-3 and melanocortin-4 receptors (MC3R and MC4R), which are key regulators of energy homeostasis, food intake, and body weight.[1][2] Interestingly, SHU9119 also exhibits agonist activity at the melanocortin-1 receptor (MC1R) and partial agonist activity at the melanocortin-5 receptor (MC5R).[3][4] This complex pharmacological profile makes SHU9119 a valuable tool for dissecting the specific functions of these closely related G protein-coupled receptors. This guide provides an in-depth overview of SHU9119, including its chemical properties, selectivity profile, and the experimental protocols used for its characterization.

Chemical Properties and Synthesis

SHU9119 is a cyclic lactam analogue of α-MSH with the sequence Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂.[5] The replacement of the D-Phe at position 7 in the α-MSH sequence with D-2'-naphthylalanine (D-Nal(2')) is a critical modification that confers its antagonist activity at MC3R and MC4R.[6]

The synthesis of SHU9119 is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of SHU9119

-

Resin Preparation: A Rink Amide resin is used as the solid support to yield a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF (typically 20%).

-

Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step involves the activation of the C-terminus of the incoming Fmoc-protected amino acid using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Acetylation: Following the coupling of the final amino acid (Nle), the N-terminus is acetylated using acetic anhydride.

-

Side-Chain Deprotection and Cleavage: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Cyclization: The linear peptide is cyclized to form the lactam bridge between the Asp and Lys residues. This is often achieved in a dilute solution using a coupling agent to favor intramolecular reaction.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Selectivity Profile at Melanocortin Receptors

SHU9119 exhibits a distinct selectivity profile across the melanocortin receptor subtypes. It is a potent antagonist at MC3R and MC4R, an agonist at MC1R, and a partial agonist at MC5R.[2][3][4][7]

Data Presentation: Quantitative Activity of SHU9119

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| MC1R | Mouse | cAMP Functional Assay | EC₅₀ | 0.64 | [3] |

| MC3R | Human | Competitive Binding | IC₅₀ | 0.23 | [2][3] |

| Human | Functional Antagonism | - | Potent Antagonist | [2] | |

| MC4R | Human | Competitive Binding | IC₅₀ | 0.06 | [2][3] |

| Human | Functional Antagonism | - | Potent Antagonist | [2] | |

| MC5R | Human | Competitive Binding | IC₅₀ | 0.09 | [3] |

| Human | cAMP Functional Assay | EC₅₀ | 0.12 (Partial Agonist) | [2] |

Experimental Methodologies

The characterization of SHU9119's activity at melanocortin receptors relies on two primary in vitro assays: radioligand binding assays and cAMP functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of SHU9119 to the different melanocortin receptors.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the melanocortin receptor of interest. The cells are cultured and harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the unlabeled competitor, SHU9119.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on the filter is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using a non-linear regression model to determine the IC₅₀ value of SHU9119, which is the concentration that inhibits 50% of the specific binding of the radioligand.

cAMP Functional Assay

This assay measures the ability of SHU9119 to either stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the melanocortin receptor signaling pathway.

-

Cell Culture: HEK293 cells expressing the melanocortin receptor of interest are seeded in a multi-well plate.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Agonist/Antagonist Treatment:

-

Agonist Mode: Cells are treated with varying concentrations of SHU9119 to determine its ability to stimulate cAMP production.

-

Antagonist Mode: Cells are treated with a fixed concentration of a known agonist (e.g., α-MSH) in the presence of varying concentrations of SHU9119 to determine its ability to inhibit agonist-induced cAMP production.

-

-

Incubation: The cells are incubated for a specific time at 37°C.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a LANCE Ultra cAMP detection kit.

-

Data Analysis: The data are analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of SHU9119.

In Vivo Studies: Effects on Feeding Behavior

SHU9119 has been extensively used in in vivo studies to investigate the role of the central melanocortin system in regulating food intake and energy balance.

Experimental Protocol: Intracerebroventricular (ICV) Infusion in Rodents

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Surgical Procedure: A guide cannula is surgically implanted into a cerebral ventricle (e.g., the lateral or third ventricle) of the anesthetized animal.

-

Recovery: The animals are allowed to recover from surgery for a specified period.

-

Drug Administration: SHU9119, dissolved in artificial cerebrospinal fluid or saline, is infused directly into the ventricle via an injection cannula connected to a microsyringe pump.

-

Behavioral Monitoring: Food and water intake, as well as body weight, are monitored at regular intervals following the infusion.[8][9]

-

Pair-Feeding Controls: To distinguish the direct metabolic effects of SHU9119 from those secondary to increased food intake, a pair-fed control group is often included. This group receives the same amount of food as the vehicle-treated control group.[3]

Signaling Pathways

Melanocortin receptors primarily signal through the Gαs protein-coupled pathway, leading to the activation of adenylyl cyclase and the subsequent production of cAMP.

Conclusion

SHU9119 remains an indispensable pharmacological tool for investigating the complex roles of the melanocortin receptor system. Its selective antagonist activity at MC3R and MC4R, coupled with its agonist effects at other subtypes, provides a unique means to dissect the specific contributions of these receptors to various physiological processes. The methodologies outlined in this guide provide a framework for the continued use and characterization of this important research compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of Shu 9119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shu 9119 is a widely utilized synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH). It is a potent and invaluable tool in the study of the melanocortin system due to its distinct pharmacological profile across the melanocortin receptor subtypes. This technical guide provides an in-depth overview of the in vitro pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Core Pharmacological Characteristics

This compound is a cyclic lactam analogue of α-MSH. Its unique structure confers a mixed efficacy profile at the melanocortin receptors. In vitro studies have consistently demonstrated that this compound is a potent antagonist at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, a partial agonist at the melanocortin-5 receptor (MC5R), and a full agonist at the melanocortin-1 receptor (MC1R).[1] This complex pharmacology makes it an essential ligand for dissecting the physiological roles of the individual melanocortin receptors.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified across various melanocortin receptor subtypes using a range of assays. The following tables summarize the key binding affinity and functional activity parameters reported in the literature.

Table 1: Binding Affinity of this compound at Human Melanocortin Receptors

| Receptor | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |

| hMC3R | Competitive Binding | [125I]-NDP-MSH | HEK293 | 0.13 | 0.23 | [2][3] |

| hMC4R | Competitive Binding | [125I]-NDP-MSH | HEK293 | 0.029 | 0.06 | [3][4] |

| hMC5R | Competitive Binding | [125I]-NDP-MSH | HEK293 | - | 0.09 | [3] |

Table 2: Functional Activity of this compound at Human Melanocortin Receptors

| Receptor | Assay Type | Parameter | Value (nM) | Efficacy | Reference(s) |

| hMC1R | cAMP Accumulation | EC50 | - | Agonist | [1] |

| hMC3R | cAMP Accumulation | pA2 | - | Antagonist | [1] |

| hMC3R | cAMP Reporter | pIC50 | 7.08 | Antagonist | [2] |

| hMC4R | cAMP Accumulation | pA2 | - | Antagonist | [1] |

| hMC5R | cAMP Accumulation | EC50 | 0.12 | Partial Agonist |

Table 3: Functional Activity of this compound at Mouse Melanocortin Receptors

| Receptor | Assay Type | Parameter | Value | Efficacy | Reference(s) |

| mMC1R | cAMP Accumulation | EC50 | - | Agonist | [1] |

| mMC3R | cAMP Accumulation | pA2 | - | Partial Agonist/Antagonist | [1][5] |

| mMC4R | cAMP Accumulation | pA2 | - | Antagonist | [1][5] |

| mMC5R | cAMP Accumulation | pA2 | 7.1, 7.2 | Antagonist | [5] |

Note: The characterization of this compound at the mouse MC3R shows both partial agonist and antagonist properties, highlighting potential species differences and the complexity of its interaction with this receptor subtype.

Signaling Pathways

Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. However, recent evidence suggests that this compound can act as a biased ligand at the MC4R, preferentially activating the extracellular signal-regulated kinase (ERK) 1/2 pathway over the canonical Gαs-cAMP pathway.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for melanocortin receptors.

References

- 1. Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHU9119 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Effects of SHU9119 on Energy Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of SHU9119, a pivotal pharmacological tool in the study of energy balance. It details its mechanism of action, summarizes quantitative in vivo and in vitro data, outlines experimental methodologies, and illustrates key pathways and workflows.

Introduction: The Role of SHU9119 in Melanocortin Signaling

Energy homeostasis is a complex physiological process tightly regulated by the central nervous system, with the melanocortin system serving as a critical hub. This system, primarily located in the hypothalamus, integrates signals of energy status to modulate food intake and energy expenditure. Key components include the pro-opiomelanocortin (POMC) neurons, which produce agonists like α-melanocyte-stimulating hormone (α-MSH), and the agouti-related protein (AgRP) neurons, which produce an endogenous antagonist (AgRP).[1][2][3]

These neuropeptides exert their effects through melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs).[1][4] Of the five subtypes, the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R) are paramount in the regulation of energy balance.[5][6] Activation of these receptors, particularly MC4R, by α-MSH leads to a satiety signal, reducing food intake and increasing energy expenditure.[3]

SHU9119 is a synthetic peptide analogue of α-MSH that has been instrumental in elucidating the function of this pathway.[2][7] It acts as a potent competitive antagonist at both MC3R and MC4R, while paradoxically functioning as a partial agonist at the MC5R.[6][8][9] This dual-action profile makes it a powerful tool for probing the physiological consequences of blocking central melanocortin signaling. When administered centrally, SHU9119 effectively mimics the orexigenic (appetite-stimulating) signals of the endogenous antagonist AgRP, leading to profound effects on feeding behavior, body weight, and peripheral metabolism.[2][9][10]

Mechanism of Action and Signaling Pathways

SHU9119 exerts its primary biological effects by competitively blocking the binding of endogenous agonists, such as α-MSH, to MC3 and MC4 receptors.[2][11] In the canonical pathway, MC4R activation by an agonist stimulates Gαs, leading to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[4] This signaling cascade results in anorexigenic effects.

As an antagonist, SHU9119 prevents this downstream signaling cascade. The structural basis for its antagonist activity at MC4R involves a critical interaction between its DNal(2') residue and the Leucine 133 residue within the third transmembrane domain of the receptor.[7][12] This interaction is believed to constrain the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling and activation.[12] Interestingly, substituting this key leucine residue with methionine can convert SHU9119 from an antagonist to an agonist, highlighting the precise molecular determinants of its function.[4][7]

While it is a potent antagonist at MC3R and MC4R, SHU9119 also displays partial agonism at MC1R and MC5R.[8][13]

References

- 1. A Potent Melanocortin MC3 and MC4 Receptor Antagonist: SHU-9119 | BioRender Science Templates [biorender.com]

- 2. mdpi.com [mdpi.com]

- 3. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular determinants of human melanocortin-4 receptor responsible for antagonist SHU9119 selective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SHU 9119 | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]

- 10. A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Understanding the Partial Agonism of SHU-9119 at the Melanocortin-5 Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of the synthetic peptide SHU-9119, specifically focusing on its partial agonist activity at the human Melanocortin-5 Receptor (MC5R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of melanocortin signaling and G-protein coupled receptor (GPCR) pharmacology.

Executive Summary

SHU-9119 is a widely recognized synthetic analog of α-melanocyte-stimulating hormone (α-MSH). While it acts as a potent antagonist at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, it exhibits distinct partial agonist properties at the MC5R.[1][2][3][4] This dual characteristic makes SHU-9119 a valuable pharmacological tool for dissecting the physiological roles of individual melanocortin receptor subtypes. This guide summarizes the quantitative pharmacological data, details the experimental protocols for receptor characterization, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The partial agonism of SHU-9119 at the MC5R is characterized by its ability to bind to the receptor and elicit a submaximal response compared to the endogenous full agonist, α-MSH. The following table summarizes the key quantitative parameters defining the interaction of SHU-9119 and α-MSH with the human MC5R.

| Ligand | Receptor | Parameter | Value (nM) | Efficacy (Emax) |

| SHU-9119 | hMC5R | IC50 | 0.09[1][2] | Partial Agonist (<100%) |

| hMC5R | EC50 | 0.12[3] | ||

| α-MSH | hMC5R | Ki | 5700 | Full Agonist (~100%) |

Note: IC50 represents the concentration of a ligand that inhibits 50% of the binding of a radiolabeled ligand. EC50 is the concentration of a ligand that produces 50% of its maximal response. Ki is the inhibition constant, indicating the binding affinity of a ligand. Emax for a full agonist is considered 100%, while a partial agonist will have an Emax significantly lower than 100%.

Core Signaling Pathway of the MC5 Receptor

The MC5R, like other melanocortin receptors, is a Class A GPCR that primarily couples to the Gs alpha subunit of the heterotrimeric G-protein.[5] Activation of the receptor by an agonist leads to a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response. Partial agonists like SHU-9119 bind to the receptor and induce a conformational change that is less efficient at activating this signaling cascade, resulting in a lower production of cAMP compared to a full agonist.

Figure 1: MC5R canonical signaling pathway via Gs-cAMP activation.

Experimental Protocols

The characterization of SHU-9119's partial agonism at the MC5R involves a suite of in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of SHU-9119 for the MC5R by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of SHU-9119 at the hMC5R.

Materials:

-

HEK293 cells stably expressing hMC5R.

-

[¹²⁵I]-NDP-α-MSH (Radioligand).

-

Unlabeled NDP-α-MSH (for non-specific binding determination).

-

SHU-9119.

-

Binding Buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Membrane Preparation: Culture HEK293-hMC5R cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, cell membrane preparation, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and varying concentrations of SHU-9119.

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of unlabeled NDP-α-MSH.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SHU-9119. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of SHU-9119 to stimulate the production of the second messenger cAMP, thus quantifying its efficacy (Emax) and potency (EC50).

Objective: To determine the EC50 and Emax of SHU-9119 at the hMC5R.

Materials:

-

CHO-K1 or HEK293 cells stably expressing hMC5R.

-

α-MSH (Full agonist control).

-

SHU-9119.

-

Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Plating: Seed the hMC5R-expressing cells into 384-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of SHU-9119 and α-MSH in stimulation buffer.

-

Stimulation: Remove the culture medium from the cells and add the compound dilutions.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.

-

cAMP Detection: Add the detection reagents from the kit to the cell lysates.

-

Measurement: After another incubation period, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for both SHU-9119 and α-MSH. The Emax of SHU-9119 is expressed as a percentage of the maximal response induced by α-MSH.

Figure 3: Workflow for a cell-based cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay investigates an alternative signaling pathway for GPCRs. It measures the recruitment of β-arrestin to the activated MC5R, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.

Objective: To assess the ability of SHU-9119 to induce β-arrestin recruitment to the hMC5R.

Materials:

-

U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems), co-expressing hMC5R and a β-arrestin fusion protein.

-

α-MSH (Positive control).

-

SHU-9119.

-

Assay-specific cell culture medium and detection reagents.

-

384-well white opaque plates.

-

Luminometer or other compatible plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in 384-well plates.

-

Compound Addition: Add serial dilutions of SHU-9119 and α-MSH to the wells.

-

Incubation: Incubate the plate at 37°C for a period specified by the assay manufacturer (typically 60-90 minutes).

-

Detection: Add the detection reagents according to the manufacturer's protocol. These reagents generate a luminescent or fluorescent signal upon β-arrestin recruitment.

-

Measurement: After a final incubation, measure the signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the log concentration of the agonist. Determine the EC50 and Emax for β-arrestin recruitment for both SHU-9119 and α-MSH.

Conclusion

SHU-9119 serves as a critical pharmacological tool due to its mixed antagonist/partial agonist profile at the melanocortin receptors. Its partial agonism at the MC5R, characterized by high binding affinity but submaximal efficacy in downstream signaling, allows for the nuanced investigation of MC5R-mediated physiological processes. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of compounds like SHU-9119 and for the broader study of GPCR pharmacology. Further investigation into the structural basis of SHU-9119's interaction with the MC5R will provide deeper insights into the molecular determinants of partial agonism.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SHU 9119 | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]

- 4. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

The Role of Shu 9119 in the Regulation of Food Intake and Body Weight: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shu 9119 is a widely utilized research tool in the study of energy homeostasis. As a potent synthetic peptide, it acts as a competitive antagonist at the melanocortin-3 (MC3R) and melanocortin-4 receptors (MC4R), while exhibiting partial agonist activity at the melanocortin-5 receptor (MC5R). The central melanocortin system is a critical regulator of food intake and body weight, and by blocking the anorexigenic signals mediated by MC3R and MC4R, this compound induces a significant increase in food consumption and subsequent weight gain in animal models. This guide provides a comprehensive overview of the core pharmacology of this compound, its impact on physiological parameters, detailed experimental protocols for its use, and a depiction of the signaling pathways it modulates.

Core Pharmacology and Mechanism of Action

This compound is a cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH). Its primary mechanism of action is the competitive antagonism of MC3R and MC4R, which are predominantly expressed in the hypothalamus, a key brain region for the regulation of appetite and energy expenditure.[1] In the absence of an antagonist, endogenous agonists such as α-MSH bind to these receptors, leading to a signaling cascade that promotes satiety and reduces food intake. This compound blocks this binding, thereby inhibiting the anorexigenic signaling and leading to an orexigenic (appetite-stimulating) effect.[2]

Receptor Binding Affinity

The affinity of this compound for melanocortin receptors has been quantified in various studies. The following table summarizes the inhibitory concentration (IC50) and equilibrium dissociation constant (EC50) values for human and mouse receptors.

| Receptor Subtype | Species | Parameter | Value (nM) | Reference |

| MC3R | Human | IC50 | 0.23 | [2][3] |

| MC4R | Human | IC50 | 0.06 | [2][3] |

| MC5R | Human | IC50 | 0.09 | [3] |

| MC5R | Human | EC50 | 0.12 | [2] |

Downstream Signaling Effects

By antagonizing MC3R and MC4R, this compound prevents the Gs-protein-mediated activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1] This blockade of the canonical melanocortin signaling pathway is the primary molecular mechanism underlying its effects on food intake and body weight.

In Vivo Effects on Food Intake and Body Weight

Central administration of this compound in animal models consistently leads to a dose-dependent increase in food intake and body weight.[4]

Quantitative Effects in Rodent Models

The following table summarizes the observed effects of this compound on food intake and body weight in rats.

| Animal Model | Administration Route | Dose | Duration | Effect on Food Intake | Effect on Body Weight | Reference |

| Ad libitum-fed rats | i.c.v. infusion | 24 nmol/day | 7 days | Increased | Significantly higher than control | [3] |

| Satiated rats | i.c.v. injection | 1.0 nmol | 24 hours | Doubled | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation and Administration of this compound

Preparation: this compound is typically supplied as a lyophilized powder.[6] For in vivo studies, it is reconstituted in sterile isotonic saline or artificial cerebrospinal fluid (aCSF).[3]

-

Reconstitution: Dissolve the lyophilized powder in the chosen vehicle to the desired stock concentration.

-

Storage: Store the reconstituted solution at -20°C for up to 3 months to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots.[6]

Intracerebroventricular (i.c.v.) Cannulation and Infusion: This procedure allows for the direct administration of this compound into the cerebral ventricles of the brain.

-

Surgical Procedure: Anesthetize the animal and place it in a stereotaxic frame. A guide cannula is surgically implanted into a lateral ventricle.

-

Infusion: For continuous infusion, an osmotic pump is connected to the cannula and placed subcutaneously.[7] For bolus injections, an injector cannula is inserted into the guide cannula, and the solution is delivered via a syringe pump over a specified period.[8]

Pair-Feeding Studies

To distinguish the direct metabolic effects of this compound from those secondary to increased food intake, a pair-feeding experimental design is employed.[3][9]

-

Procedure: A group of animals receiving this compound is pair-fed to a control group. This means the pair-fed group is given the same amount of food that the control group consumed on the previous day. This ensures that both groups have the same caloric intake.[10]

Measurement of Downstream Effects

cAMP Assay: This assay quantifies the intracellular levels of cAMP, a key second messenger in the melanocortin signaling pathway.

-

Principle: Cells expressing the melanocortin receptor of interest are treated with this compound followed by an agonist (e.g., α-MSH). The resulting change in cAMP levels is measured, typically using a competitive immunoassay or a reporter gene assay.[1][11][12]

Quantitative PCR (qPCR) for Lipogenic Genes: this compound has been shown to upregulate the expression of genes involved in lipogenesis.[2]

-

Procedure:

-

Extract total RNA from adipose tissue of treated and control animals.

-

Synthesize complementary DNA (cDNA) from the RNA.

-

Perform qPCR using primers specific for target genes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD1).[13][14]

-

Normalize the expression of target genes to a housekeeping gene to determine the relative change in expression.

-

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of the central melanocortin system in the regulation of energy balance. Its potent and specific antagonism of MC3R and MC4R provides a reliable method for inducing hyperphagia and weight gain in experimental models, thereby facilitating the study of obesity and metabolic disorders. The detailed protocols and data presented in this guide are intended to support researchers in the design and execution of robust experiments utilizing this important compound.

References

- 1. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jneurosci.org [jneurosci.org]

- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 6. phoenixpeptide.com [phoenixpeptide.com]

- 7. alzet.com [alzet.com]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. sciencellonline.com [sciencellonline.com]

The Chemical and Pharmacological Profile of Shu 9119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shu 9119 is a potent and widely studied synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH). It is a powerful tool in the study of the central melanocortin system's role in energy homeostasis, appetite, and metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its use in in vitro and in vivo studies are presented, along with a depiction of its impact on intracellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a cyclic lactam analogue of α-MSH. Its structure incorporates key modifications that confer its distinct pharmacological profile.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-acetyl-L-norleucyl-L-α-aspartyl-L-histidyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-L-tryptophyl-L-lysinamide, (2→7)-lactam | Not explicitly stated, but derived from sequence |

| Molecular Formula | C₅₄H₇₁N₁₅O₉ | |

| Molecular Weight | 1074.25 g/mol | |

| SMILES String | CCCC--INVALID-LINK--C(=O)N[C@H]1CC(=O)NCCCC--INVALID-LINK--NC(=O)--INVALID-LINK--=N)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC1=O">C@HC(N)=O | Not explicitly stated, but available from chemical databases |

| Amino Acid Sequence | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | [1] |

| CAS Number | 168482-23-3 | |

| Solubility | Soluble in water | Not explicitly stated, but implied by aqueous buffers in protocols |

| Purity | Typically ≥95% (HPLC) | |

| Storage | Store at -20°C |

Pharmacological Properties

This compound is a high-affinity ligand for several melanocortin receptors (MCRs), exhibiting a mixed antagonist/partial agonist profile. Its primary utility in research stems from its potent antagonism of the melanocortin-3 and -4 receptors (MC3R and MC4R), which are key mediators of energy balance in the central nervous system.

Table 2: Pharmacological Activity of this compound at Human Melanocortin Receptors

| Receptor | Activity | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| MC3R | Antagonist | 0.23 | - | [2] |

| MC4R | Antagonist | 0.06 | - | [2] |

| MC5R | Partial Agonist | - | 0.12 |

The antagonism of MC4R by this compound has been shown to block the anorexigenic effects of α-MSH, leading to increased food intake and body weight in animal models.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro: Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for a specific melanocortin receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH).

-

Add increasing concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

In Vitro: cAMP Accumulation Assay

This protocol describes a method to assess the functional activity of this compound as an antagonist at Gs-coupled melanocortin receptors by measuring its effect on agonist-induced cyclic AMP (cAMP) production.

Methodology:

-

Cell Culture:

-

Plate HEK293 cells expressing the melanocortin receptor of interest in a 96-well plate and grow to near confluency.

-

-

cAMP Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Add a fixed, sub-maximal concentration of a melanocortin receptor agonist (e.g., α-MSH).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of agonist-induced cAMP production.

-

In Vivo: Intracerebroventricular (ICV) Administration in Rats

This protocol details the procedure for administering this compound directly into the cerebral ventricles of rats to study its central effects on food intake and body weight.

Methodology:

-

Surgical Cannula Implantation:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Secure the rat in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull at the desired coordinates for the lateral ventricle.

-

Implant a guide cannula into the ventricle and secure it to the skull with dental cement and surgical screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week.

-

-

ICV Injection:

-

Gently restrain the conscious rat.

-

Remove the dummy cannula from the guide cannula.

-

Insert an injection cannula connected to a microsyringe pump via tubing.

-

Infuse a specific dose of this compound (e.g., 0.5-5 nmol) dissolved in artificial cerebrospinal fluid (aCSF) over a set period.

-

Slowly withdraw the injection cannula and replace the dummy cannula.

-

-

Measurement of Food Intake and Body Weight:

-

House the rats individually with free access to food and water.

-

Measure food intake and body weight at regular intervals (e.g., daily) for the duration of the experiment.

-

Signaling Pathways

This compound exerts its effects by modulating the signaling of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The antagonism of MC4R is of particular interest due to its role in energy homeostasis.

Antagonism of MC4R Signaling

// Nodes Shu9119 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MC4R [label="MC4R", fillcolor="#F1F3F4", fontcolor="#202124"]; Gs [label="Gαs", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Lipogenesis Gene\nExpression\n(SCD1, LPL, ACCα, FAS)", fillcolor="#FBBC05", fontcolor="#202124"]; Lipogenesis [label="Increased\nLipogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; FoodIntake [label="Increased\nFood Intake", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Shu9119 -> MC4R [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; MC4R -> Gs [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Gs -> AC [label="Inhibits\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; ATP -> AC [style=invis]; AC -> cAMP [label="Inhibits\nConversion", style=dashed, color="#EA4335", fontcolor="#EA4335"]; cAMP -> PKA [label="Reduced\nActivation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; PKA -> CREB [label="Reduced\nPhosphorylation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; CREB -> GeneExpression [label="Upregulation", color="#4285F4", fontcolor="#4285F4"]; GeneExpression -> Lipogenesis; MC4R -> FoodIntake [label="Leads to", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } END_DOT

Caption: Antagonistic effect of this compound on the MC4R signaling pathway.

Experimental Workflow for In Vivo Studies

// Nodes Start [label="Start: Acclimatize Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Stereotaxic Surgery:\nICV Cannula Implantation", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Recovery Period\n(≥ 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="ICV Administration:\nthis compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataCollection [label="Data Collection:\nDaily Food Intake and\nBody Weight Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nStatistical Comparison\nbetween Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Surgery; Surgery -> Recovery; Recovery -> Treatment; Treatment -> DataCollection; DataCollection -> Analysis; Analysis -> End; } END_DOT

Caption: Workflow for in vivo studies of this compound in rats.

Conclusion

This compound is an indispensable pharmacological tool for investigating the central melanocortin system. Its potent and selective antagonism at MC3R and MC4R allows for the elucidation of their roles in regulating energy homeostasis. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to design and execute robust studies utilizing this important compound. Further research into the nuances of its partial agonism at MC5R and the downstream effects of its antagonism at MC3R and MC4R will continue to enhance our understanding of melanocortin signaling in health and disease.

References

The Discovery and Initial Characterization of Shu 9119: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Shu 9119, a pivotal synthetic peptide analogue in the study of the melanocortin system. This compound is a potent antagonist of the melanocortin 3 and 4 receptors (MC3R and MC4R) and a partial agonist of the melanocortin 5 receptor (MC5R).[1] Its discovery has been instrumental in elucidating the physiological roles of these receptors, particularly in the regulation of energy homeostasis, food intake, and body weight. This document details the seminal findings, quantitative data, and the experimental protocols employed in its initial characterization, serving as a technical resource for researchers, scientists, and professionals in drug development.

Introduction

The melanocortin system, comprising five G protein-coupled receptors (GPCRs), their endogenous agonists derived from pro-opiomelanocortin (POMC), and endogenous antagonists, plays a critical role in a wide array of physiological processes. The central melanocortin system, particularly the MC4R, is a key regulator of energy balance. The discovery of selective ligands for these receptors has been crucial for dissecting their individual functions.

This compound, a cyclic lactam analogue of α-melanocyte-stimulating hormone (α-MSH), emerged from structure-activity relationship studies aimed at developing potent and receptor-selective melanocortin ligands.[2] This whitepaper will delve into the discovery of this compound, its pharmacological profile, and the in vitro and in vivo methodologies used for its initial characterization.

Discovery of this compound

This compound was first described in a 1995 publication by Hruby and colleagues in the Journal of Medicinal Chemistry.[2] It was developed as part of a systematic investigation into the effects of substituting the D-Phenylalanine at position 7 of the potent α-MSH analogue, MT-II, with other bulky aromatic amino acids.[3] The substitution with D-2'-naphthylalanine resulted in a compound with high antagonist potency at specific melanocortin receptors.[2] This discovery marked a significant advancement in the field, providing a valuable pharmacological tool to probe the functions of the then-newly identified MC3R and MC4R.

Pharmacological Characterization

This compound exhibits a distinct pharmacological profile, acting as a potent antagonist at MC3R and MC4R, while displaying partial agonism at MC5R and full agonism at MC1R.[1][2] This section summarizes the key quantitative data from its initial characterization.

Quantitative Data Summary

The following tables present a summary of the quantitative pharmacological data for this compound at various melanocortin receptor subtypes.

Table 1: In Vitro Antagonist and Agonist Activity of this compound

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |

| hMC3R | Human | Competitive Binding | IC50 | 0.23 | [1] |

| hMC4R | Human | Competitive Binding | IC50 | 0.06 | [1] |

| hMC5R | Human | Competitive Binding | IC50 | 0.09 | [1] |

| hMC5R | Human | Functional Assay | EC50 | 0.12 | |

| mMC1R | Mouse | cAMP Functional Bioassay | EC50 | 0.64 | [1] |

| mMC5R | Mouse | cAMP Functional Bioassay | EC50 | 2.31 | [1] |

h: human, m: mouse

Table 2: In Vivo Effects of this compound in Rodent Models

| Species | Administration | Dosage | Effect | Magnitude | Reference |

| Rat | Intracerebroventricular | 24 nmol/day for 7 days | Increased food intake | +30% | [1] |

| Rat | Intracerebroventricular | 24 nmol/day for 7 days | Increased body fat | +50% | [1] |

| Rat | Intracerebroventricular | 24 nmol/day for 7 days | Decreased fat oxidation | -42% | [1] |

| Rat | Intracerebroventricular | 24 nmol/day for 7 days | Decreased UCP-1 levels in BAT | -60% | [1] |

BAT: Brown Adipose Tissue, UCP-1: Uncoupling Protein-1

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound.

In Vitro Assays

Competitive radioligand binding assays were utilized to determine the affinity (IC50) of this compound for the melanocortin receptors.

-

Cell Lines: HEK293 cells transiently or stably expressing the human or mouse melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R).

-

Radioligand: [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH was commonly used as the radioligand.

-

Membrane Preparation: Cells were harvested and homogenized in a cold lysis buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.

-

Assay Procedure:

-

Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

The incubation was carried out at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters was quantified using a gamma counter.

-

-

Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves.

The agonist and antagonist activity of this compound was assessed by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Lines: HEK293 or CHO-K1 cells expressing the melanocortin receptor subtypes.

-

Agonist Stimulation: For antagonist assays, cells were stimulated with a known agonist (e.g., α-MSH) at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Procedure:

-

Cells were pre-incubated with varying concentrations of this compound (for antagonist mode) or with this compound alone (for agonist mode).

-

The agonist was then added, and the cells were incubated for a specified time.

-

The reaction was stopped, and the cells were lysed.

-

Intracellular cAMP levels were measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: EC50 (for agonist activity) or IC50 (for antagonist activity) values were determined from the dose-response curves. The pA2 value, a measure of antagonist potency, was calculated from the Schild equation.

In Vivo Studies

To assess the central effects of this compound, chronic intracerebroventricular infusions were performed in rats.

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) were used. They were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water, unless otherwise specified.

-

Surgical Procedure:

-

Rats were anesthetized with an appropriate anesthetic agent.

-

A guide cannula was stereotaxically implanted into a lateral cerebral ventricle.

-

The cannula was secured to the skull with dental cement.

-

Animals were allowed to recover for a specified period (e.g., one week) before the start of the experiment.

-

-

Infusion Protocol:

-

This compound was dissolved in sterile saline or artificial cerebrospinal fluid.

-

The solution was delivered continuously via an osmotic minipump connected to the indwelling cannula.

-

A control group received vehicle infusion.

-

-

Pair-Feeding: In some studies, a pair-fed group was included. These animals received the same amount of food as consumed by the control group on the previous day to differentiate the direct metabolic effects of this compound from those secondary to increased food intake.[1]

-

Measurements: Food intake, body weight, and body composition were measured daily. At the end of the study, tissues were collected for further analysis (e.g., gene expression in adipose tissue).

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the melanocortin 4 receptor.

Caption: Mechanism of this compound at the MC4R signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the in vitro and in vivo characterization of this compound.

Caption: In vitro characterization workflow for this compound.

Caption: In vivo characterization workflow for this compound.

Conclusion

The discovery and initial characterization of this compound represented a landmark in melanocortin research. As a potent antagonist of the MC3 and MC4 receptors, it has been an indispensable tool for unraveling the central control of energy homeostasis. The data and protocols outlined in this whitepaper provide a foundational understanding of this important research compound and serve as a technical guide for scientists working in the field of GPCR pharmacology and drug development for metabolic disorders. The continued use and further study of this compound and its analogues will undoubtedly lead to a deeper understanding of the complexities of the melanocortin system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7,Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

Shu 9119: A Technical Guide for Researchers

An In-depth Examination of a Potent Melanocortin Receptor Modulator

Shu 9119 is a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH) that has become an invaluable tool in the study of the melanocortin system.[1][2] Its distinct pharmacological profile as a potent antagonist at specific melanocortin receptors allows researchers to probe the physiological roles of these receptors in various pathways, including energy homeostasis, cardiovascular control, and pain perception.[3][4][5] This guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, experimental protocols, and the signaling pathways it modulates.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. This peptide is a cyclic lactam analogue of α-MSH, specifically Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH₂.[1][2]

| Identifier | Value | Source(s) |

| CAS Number | 168482-23-3 | [6][7] |

| Molecular Weight | 1074.25 g/mol | [6][7] |

| Molecular Formula | C₅₄H₇₁N₁₅O₉ | [7] |

| Purity | ≥95% (HPLC) | [6] |

| Solubility | Soluble in water | [6][8] |

| Storage | Store lyophilized at -20°C |

Pharmacological Profile and Biological Activity

This compound is distinguished by its high affinity and mixed efficacy at various melanocortin receptor (MC-R) subtypes, which are G-protein coupled receptors (GPCRs).[9] It is primarily characterized as a potent antagonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, while simultaneously acting as a partial agonist at the melanocortin-5 receptor (MC5R).[6][10][11] This complex activity profile makes it a critical tool for differentiating the functions of these closely related receptors.

| Receptor Subtype | Activity Profile | Potency (IC₅₀ / EC₅₀) | Source(s) |

| Human MC3R | Antagonist | 0.23 nM (IC₅₀) | [6][10][11] |

| Human MC4R | Antagonist | 0.06 nM (IC₅₀) | [6][10][11] |

| Human MC5R | Partial Agonist | 0.12 nM (EC₅₀) | [6] |

In vivo, central administration of this compound has been shown to produce significant physiological effects, primarily through its blockade of MC3R and MC4R in the central nervous system. These effects include a dose-dependent increase in food intake, body weight, and fat mass.[6] Mechanistically, this compound upregulates the expression of genes involved in lipogenesis and triglyceride storage and can promote insulin resistance.

Signaling Pathways and Mechanism of Action

The melanocortin system is a key regulator of energy balance. Agonists like α-MSH bind to MC4R in the hypothalamus, leading to the activation of Gαs, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent signaling cascades that promote satiety and increase energy expenditure. This compound competitively antagonizes this pathway at MC3R and MC4R, thereby blocking the downstream effects of endogenous agonists and promoting orexigenic (appetite-stimulating) signals.

Recent structural studies have revealed a more complex regulatory mechanism, identifying calcium (Ca²⁺) as a crucial cofactor for ligand binding to MC4R.[12] Ca²⁺ appears to be complexed with residues from both the receptor and this compound, stabilizing the interaction.[12] This finding suggests that extracellular Ca²⁺ levels can modulate the potency of melanocortin ligands.[12]

Caption: this compound antagonism of the MC4R-cAMP signaling pathway.

Experimental Protocols

This compound is typically administered centrally to study its effects on energy homeostasis and other CNS-regulated processes. The following provides a generalized methodology based on published in vivo studies in rodents.

Objective: To assess the effect of central this compound administration on food intake and body weight.

Materials:

-

This compound peptide

-

Artificial cerebrospinal fluid (aCSF) or sterile saline for reconstitution[10][13]

-

Stereotaxic apparatus

-

Intracerebroventricular (ICV) cannulae

-

Infusion pump and tubing

-

Experimental animals (e.g., male Wistar rats or C57BL/6 mice)

-

Metabolic cages for food intake monitoring

Methodology:

-

Animal Preparation:

-

Acclimate animals to individual housing and handling.

-

Surgically implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle) using a stereotaxic apparatus.

-

Allow for a post-operative recovery period of at least one week.

-

-

Drug Preparation:

-

Experimental Procedure (ICV Infusion):

-

Gently restrain the animal and remove the stylet from the guide cannula.

-

Connect an infusion cannula to a syringe via tubing and load it with the prepared this compound solution or vehicle.

-

Insert the infusion cannula into the guide cannula.

-

Infuse a small volume (e.g., 1-2 µL) over a controlled period (e.g., 2-3 minutes) using an infusion pump.[13]

-

Leave the infusion cannula in place for a short duration post-infusion to prevent backflow.

-

Replace the stylet and return the animal to its home cage.

-

-

Data Collection and Analysis:

-

Monitor and measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).[14]

-

Record body weight daily.

-

To control for the effects of hyperphagia, a pair-fed group may be included. This group receives this compound but is fed the same amount of food as the vehicle-treated control group.[10]

-

Analyze data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment with the vehicle control.

-

Caption: General workflow for an in vivo study using this compound.

References

- 1. Design and synthesis of highly potent and selective melanotropin analogues of SHU9119 modified at position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Melanocortin Antagonists Define Two Distinct Pathways of Cardiovascular Control by α- and γ-Melanocyte-Stimulating Hormones | Journal of Neuroscience [jneurosci.org]

- 5. Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SHU9119, Melanocortin 3 and 4 (MC3 and MC4) receptor antagonist (CAS 168482-23-3) | Abcam [abcam.com]

- 7. 001chemical.com [001chemical.com]

- 8. phoenixpeptide.com [phoenixpeptide.com]

- 9. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Shu9119 as a Tool to Investigate Melanocortin Signaling in Inflammation

Introduction

The melanocortin system, an ancient and multifaceted signaling pathway, plays a crucial role in regulating a wide array of physiological processes, including pigmentation, energy homeostasis, and steroidogenesis.[1] A growing body of evidence has established the potent anti-inflammatory and immunomodulatory functions of melanocortin peptides, such as α-melanocyte-stimulating hormone (α-MSH) and adrenocorticotropic hormone (ACTH).[2][3][4] These peptides exert their effects by activating a family of five G protein-coupled receptors (GPCRs), designated melanocortin receptors 1 through 5 (MC1R-MC5R).[5] The anti-inflammatory actions are largely mediated through MC1R and MC3R, which are expressed on various immune cells, including macrophages.[5]

To dissect the specific roles of these receptor subtypes in complex inflammatory responses, selective pharmacological tools are indispensable. Shu9119, a synthetic analog of α-MSH, has emerged as a critical research tool for this purpose.[6] It functions as a potent antagonist at the melanocortin-3 and -4 receptors (MC3R and MC4R) while acting as a partial agonist at the melanocortin-5 receptor (MC5R).[7][8] This unique pharmacological profile allows researchers to block specific melanocortin signaling pathways, thereby elucidating the contribution of MC3R and MC4R to the anti-inflammatory effects of endogenous and synthetic melanocortin agonists.

These application notes provide a comprehensive overview of Shu9119, including its pharmacological data, its application in studying melanocortin signaling in inflammation, and detailed protocols for its use in both in vitro and in vivo experimental models.

Data Presentation: Pharmacological Profile of Shu9119

The following table summarizes the quantitative data on the binding affinity and potency of Shu9119 at human melanocortin receptors, providing a clear comparison of its activity across the different subtypes.

| Receptor Subtype | Activity | IC50 / EC50 (nM) | Reference |

| Human MC3R | Antagonist | IC50: 0.23 | [7][8] |

| Human MC4R | Antagonist | IC50: 0.06 | [7][8] |

| Human MC5R | Partial Agonist | EC50: 0.12 | [8] |

Mandatory Visualizations

Signaling Pathways and Experimental Logic

Figure 1: Melanocortin Anti-inflammatory Signaling Pathway.

Figure 2: Logic of Shu9119 in Delineating Receptor Involvement.

Experimental Protocols

Protocol 1: In Vitro Analysis of Shu9119 on Agonist-Mediated Cytokine Suppression in Macrophages

This protocol details the use of Shu9119 to determine if the anti-inflammatory effects of a melanocortin agonist are mediated by MC3R/MC4R in a macrophage cell line.

Figure 3: In Vitro Experimental Workflow Using Shu9119.

1. Objective: To investigate whether the MC3/MC4 receptor antagonist Shu9119 can reverse the anti-inflammatory effects of melanocortin agonists on lipopolysaccharide (LPS)-stimulated macrophages.

2. Materials:

-

Macrophage cell line (e.g., RAW264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Melanocortin agonist (e.g., γ2-MSH or MTII)[10]

-

Lipopolysaccharide (LPS) from E. coli[9]

-

Phosphate Buffered Saline (PBS)

-

24-well tissue culture plates

-

Reagents for ELISA (for TNF-α, IL-6, etc.)

-

Reagents for Western Blot (for HO-1, IκBα, etc.)

3. Methodology:

-

Cell Culture:

-

Culture RAW264.7 macrophages in complete medium at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells into 24-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.[9]

-

-

Treatment:

-

Prepare stock solutions of Shu9119, the melanocortin agonist, and LPS in PBS or the appropriate solvent.

-

On the day of the experiment, replace the old medium with fresh, serum-free medium.

-

Pre-treat the cells with Shu9119 (e.g., 10 µg/ml) or vehicle control for 1 hour.[9]

-

Following the pre-treatment, add the melanocortin agonist (e.g., MTII) to the designated wells and incubate for 30 minutes.[9]

-

Introduce the inflammatory stimulus by adding LPS (e.g., 0.1 µg/ml) to all wells except the negative control.[9]

-

Incubate the plates for a specified period (e.g., 6 hours for cytokine release, or as determined by time-course experiments).[9]

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the cell-free supernatants and store them at -80°C for cytokine analysis.

-

Wash the remaining cells with cold PBS and lyse them using an appropriate lysis buffer for protein analysis.

-

ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants according to the manufacturer's instructions.

-

Western Blot: Analyze the expression of key signaling proteins, such as the anti-inflammatory marker Heme Oxygenase-1 (HO-1) or components of the NF-κB pathway, in the cell lysates.[9]

-

-

Expected Outcome: A potent melanocortin agonist should significantly inhibit LPS-induced cytokine production. This inhibitory effect is expected to be reversed or "blocked" in the cells pre-treated with Shu9119, demonstrating that the agonist's action is dependent on MC3R and/or MC4R.[9][10]

Protocol 2: In Vivo Use of Shu9119 in a Murine Model of Peritonitis

This protocol describes how to use Shu9119 to identify the melanocortin receptor subtype involved in the anti-inflammatory action of an agonist in a model of acute inflammation.

1. Objective: To determine if the protective effects of a melanocortin agonist against urate crystal-induced peritonitis are mediated through MC3R/MC4R.

2. Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Shu9119

-

Melanocortin agonist (e.g., γ2-MSH)[10]

-

Monosodium urate (MSU) crystals

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane)

-

Peritoneal lavage buffer (e.g., PBS with 3mM EDTA)

-

Reagents for cell counting (hemocytometer) and differential counting (Wright-Giemsa stain)

-

Reagents for cytokine measurement (ELISA kits for KC, IL-1β)[10]

3. Methodology:

-

Animal Groups:

-

Group 1: Saline control

-

Group 2: MSU crystals

-

Group 3: MSU crystals + Melanocortin agonist

-

Group 4: MSU crystals + Melanocortin agonist + Shu9119

-

Group 5: MSU crystals + Shu9119

-

-

Procedure:

-

Administer Shu9119 or vehicle systemically (e.g., intraperitoneally or intravenously) to the appropriate groups of mice. The timing of administration should be determined based on the pharmacokinetics of the compound, typically 30-60 minutes before the inflammatory stimulus.

-

Administer the melanocortin agonist (e.g., γ2-MSH) systemically.

-

Induce peritonitis by intraperitoneal (i.p.) injection of a suspension of MSU crystals (e.g., 3 mg in 0.5 ml saline).[11]

-

At a predetermined time point after MSU injection (e.g., 6 hours), euthanize the mice.[10]

-

-

Sample Collection and Analysis:

-

Perform a peritoneal lavage by injecting 3-5 ml of cold lavage buffer into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

-

Keep the lavage fluid on ice.

-